molecular formula C5H8O2 B1329454 Tetrahydro-2-furancarboxaldehyde CAS No. 7681-84-7

Tetrahydro-2-furancarboxaldehyde

Cat. No. B1329454
CAS RN: 7681-84-7
M. Wt: 100.12 g/mol
InChI Key: BBNYLDSWVXSNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09416068B2

Procedure details

This has as a consequence that if we use stoichiometric ratios, which means 2 moles of furfural and 1 mol of acetone (since the acetone can react at both ends), between 16 and 37% of components with only 5 carbon atoms would be obtained that have a very limited interest as components for gasoline (App. Catal. B Environ. 2006, 66, 111-118). A second product with 8 carbon atoms which is usually one third of the mix appears in other conditions. This condensation product is hydrogenated to n-octane that does not have an interesting application in gasoline for having linear chain, or in diesel for the low molecular weight. To increase the selectivity to 85% with a yield of 71% the condensation has to be carried out in an aqueous phase, and the hydrogenation in hexadecane as a solvent at 120° C. which is a more expensive method (Appl. Catal. B Environ. 2006, 66, 111-118). The own authors realized the drawbacks caused by the selectivity and proposed as an alternative the hydrogenation of the furane ring to tetrahydrofurane since these derivatives are able to carry out an aldol condensation with themselves which would ensure a high selectivity. However, chemoselective hydrogenation of, e.g., furfural to tetrahydrofurfural in one step is still a challenge and is currently carried out in several stages. In any case, if a multi-stage method is accepted, molecules with a total of 10 carbon atoms can be obtained (Science 2005, 308, 1446-1450) the same as by furoin formation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH:6](=[O:12])[C:7]1[O:11][CH:10]=[CH:9][CH:8]=1.[CH:13](=[O:19])[CH:14]1[O:18][CH2:17][CH2:16][CH2:15]1>CCCCCCCCCCCCCCCC>[CH:9]1[CH:8]=[C:7]([CH:6]([OH:12])[C:13]([C:14]2[O:18][CH:17]=[CH:16][CH:15]=2)=[O:19])[O:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCO1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 120° C.
CUSTOM
Type
CUSTOM
Details
an aldol condensation with themselves which

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=COC(=C1)C(C(=O)C2=CC=CO2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.